3-Chloro-4-hydrazinyl-1,7-naphthyridine
Description
Properties
Molecular Formula |
C8H7ClN4 |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
(3-chloro-1,7-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-12-7-4-11-2-1-5(7)8(6)13-10/h1-4H,10H2,(H,12,13) |
InChI Key |
CBPRKAFLFPKBIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=NC=C(C(=C21)NN)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-4-hydrazinyl-1,7-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1,7-naphthyridine with hydrazine hydrate in ethanol under reflux conditions. This reaction typically yields the desired product in high purity and yield .
Chemical Reactions Analysis
3-Chloro-4-hydrazinyl-1,7-naphthyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substituents.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrazine hydrate, sodium azide, and phenyl isothiocyanate . Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Chloro-4-hydrazinyl-1,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, thereby preventing bacterial replication . In anticancer applications, the compound induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Chlorinated 1,7-Naphthyridine Derivatives
Chlorinated naphthyridines vary in reactivity and applications depending on the position of substitution. Key analogs include:
Key Observations :
Methoxy and Other Functionalized Derivatives
Functionalization of chloro-naphthyridines via nucleophilic substitution yields compounds with distinct properties:
Comparison :
- Solubility : Methoxy derivatives (e.g., 4-methoxy-1,7-naphthyridine) exhibit improved solubility in polar solvents compared to chloro analogs.
- Biological Activity : Carboxylic acid derivatives (e.g., 1,8-naphthyridine-3-carboxylic acid) show antihistaminic activity, suggesting that functionalization at position 3 with ionizable groups enhances bioactivity .
Hydrazinyl vs. Amino Substituted Analogs
Hydrazine derivatives differ from amine-substituted naphthyridines in reactivity and coordination chemistry:
Differentiation :
- Coordination Chemistry : The hydrazinyl group can act as a bidentate ligand, unlike primary amines, enabling unique metal-binding applications.
- Stability : Hydrazine derivatives are prone to oxidation, requiring careful handling compared to amine analogs.
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